

A Comparative Guide: Nivolumab Monotherapy Versus the Nivolumab-Relatlimab Combination in Advanced Melanoma

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This guide provides a comprehensive comparison of nivolumab monotherapy and the fixed-dose combination of nivolumab and relatlimab for the treatment of previously untreated, unresectable, or metastatic melanoma. The information is primarily based on the pivotal Phase 2/3 RELATIVITY-047 clinical trial.

Executive Summary

The combination of nivolumab, a Programmed Death-1 (PD-1) blocking antibody, and relatlimab, a Lymphocyte-Activation Gene-3 (LAG-3) blocking antibody, has demonstrated superior efficacy compared to nivolumab monotherapy in patients with advanced melanoma.[1][2] The dual checkpoint inhibition strategy offers a statistically significant improvement in progression-free survival (PFS) and a sustained, clinically meaningful benefit in overall survival (OS) with a manageable safety profile.[1][3][4] This guide delves into the comparative efficacy, safety, mechanisms of action, and the experimental protocol of the key clinical trial that established this combination as a significant advancement in melanoma treatment.

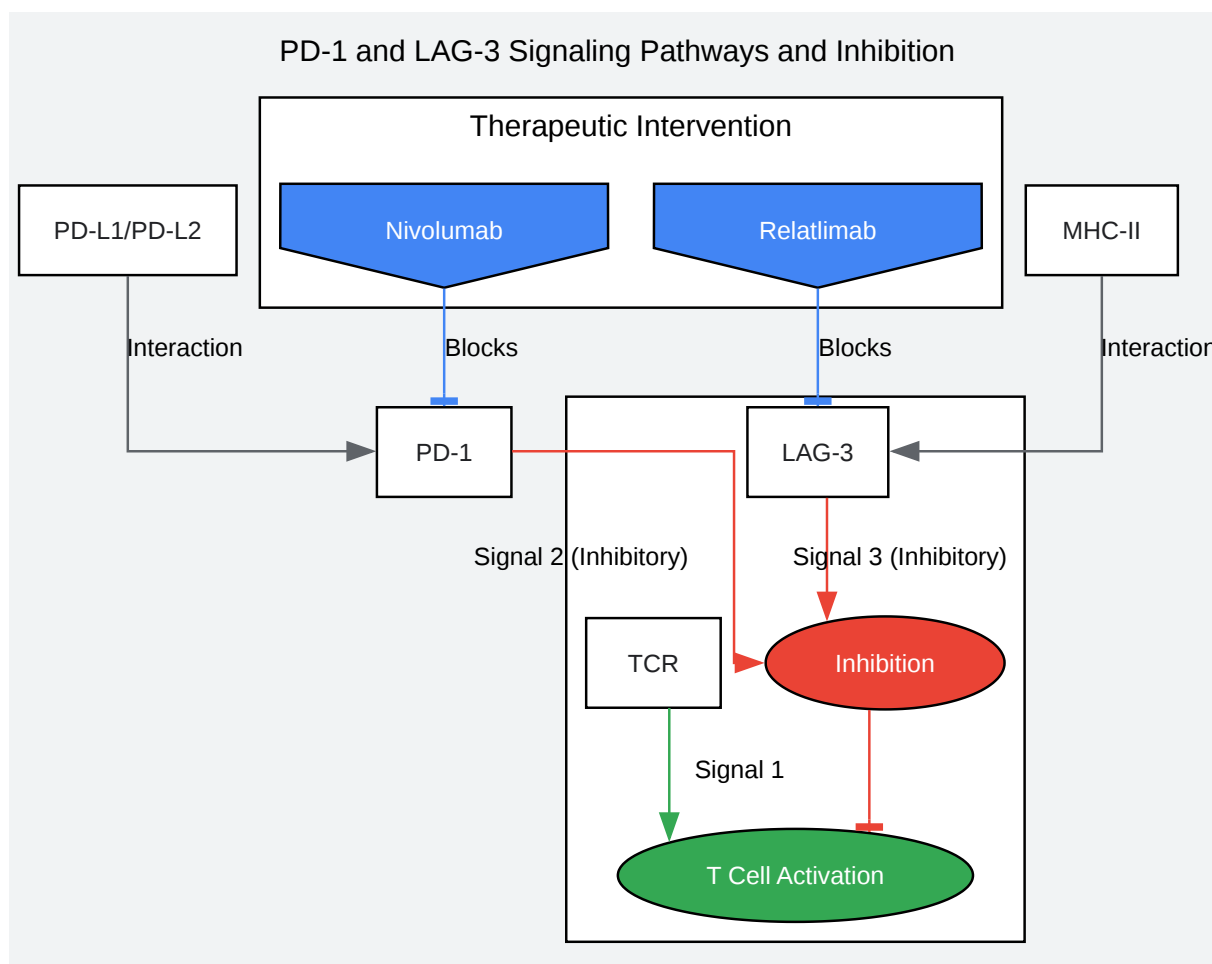
Mechanism of Action: Dual Checkpoint Blockade

Nivolumab and relatlimab are both immune checkpoint inhibitors that work by blocking distinct inhibitory pathways, thereby enhancing the body's anti-tumor immune response.[5]

- Nivolumab (Anti-PD-1): Nivolumab is a human IgG4 monoclonal antibody that binds to the PD-1 receptor on T cells.[5] This action prevents the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. By blocking this interaction, nivolumab releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[5]
- Relatlimab (Anti-LAG-3): Relatlimab is a novel human IgG4 monoclonal antibody that targets the LAG-3 receptor on immune cells.[5] LAG-3 is another inhibitory receptor that negatively regulates T-cell activation and function.[5] By binding to LAG-3, relatlimab disrupts its inhibitory signaling, further unleashing the anti-tumor immune response.[5]

The combination of nivolumab and relatlimab provides a synergistic effect by targeting two distinct and complementary immune checkpoint pathways.[6]

Signaling Pathway Diagrams



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Caption: PD-1 and LAG-3 signaling pathways and their inhibition by nivolumab and relatlimab.

Comparative Efficacy: RELATIVITY-047 Trial

The RELATIVITY-047 trial is a randomized, double-blind, Phase 2/3 study that evaluated the efficacy and safety of the fixed-dose combination of nivolumab and relatlimab compared to nivolumab monotherapy in patients with previously untreated metastatic or unresectable melanoma.[3]

Progression-Free Survival (PFS)

The combination therapy demonstrated a statistically significant improvement in progression-free survival compared to nivolumab alone.

Efficacy Endpoint	Nivolumab- Relatlimab Combination	Nivolumab Monotherapy	Hazard Ratio (95% CI)
Median PFS (months)	10.2	4.6	0.79 (0.66 - 0.95)
3-Year PFS Rate (%)	31.8	26.9	
4-Year PFS Rate (%)	30.6	23.6	

Data from the
RELATIVITY-047 trial
with a minimum
follow-up of 45.3
months.[1][3]

Overall Survival (OS)

The combination therapy showed a sustained and clinically meaningful improvement in overall survival.

Efficacy Endpoint	Nivolumab- Relatlimab Combination	Nivolumab Monotherapy	Hazard Ratio (95% CI)
Median OS (months)	51.0	34.1	0.80 (0.66 - 0.99)
3-Year OS Rate (%)	54.6	48.0	
4-Year OS Rate (%)	52.0	42.8	

Data from the
RELATIVITY-047 trial
with a minimum
follow-up of 45.3
months.[\[1\]](#)[\[3\]](#)

Objective Response Rate (ORR)

The objective response rate was numerically higher in the combination arm.

Efficacy Endpoint	Nivolumab-Relatlimab Combination	Nivolumab Monotherapy
ORR (%)	43.7	33.7
Complete Response (%)	18.0	14.2
Partial Response (%)	25.6	19.5

Data from the RELATIVITY-
047 trial with a median follow-
up of 33.8 months.[\[3\]](#)[\[4\]](#)

Comparative Safety Profile

The combination of nivolumab and relatlimab was associated with a higher incidence of adverse events compared to nivolumab monotherapy, but the safety profile was generally manageable.

Safety Endpoint	Nivolumab-Relatlimab Combination (n=355)	Nivolumab Monotherapy (n=359)
Any-Grade Treatment-Related Adverse Events (%)	78.9	61.6
Grade 3-4 Treatment-Related Adverse Events (%)	22.0	12.3
Treatment-Related Adverse Events Leading to Discontinuation (%)	18.0	9.7
Data from the RELATIVITY-047 trial with a median follow-up of 33.8 months.[3]		

Experimental Protocol: RELATIVITY-047 Trial

The RELATIVITY-047 trial employed a robust methodology to compare the two treatment regimens.

Study Design

A global, randomized, double-blind, Phase 2/3 trial.

Patient Population

- Inclusion Criteria: Patients aged 12 years or older with previously untreated, histologically confirmed, unresectable or metastatic melanoma (Stage III or IV).
- Exclusion Criteria: Patients with active brain metastases, uveal melanoma, or active autoimmune disease.

Treatment Arms

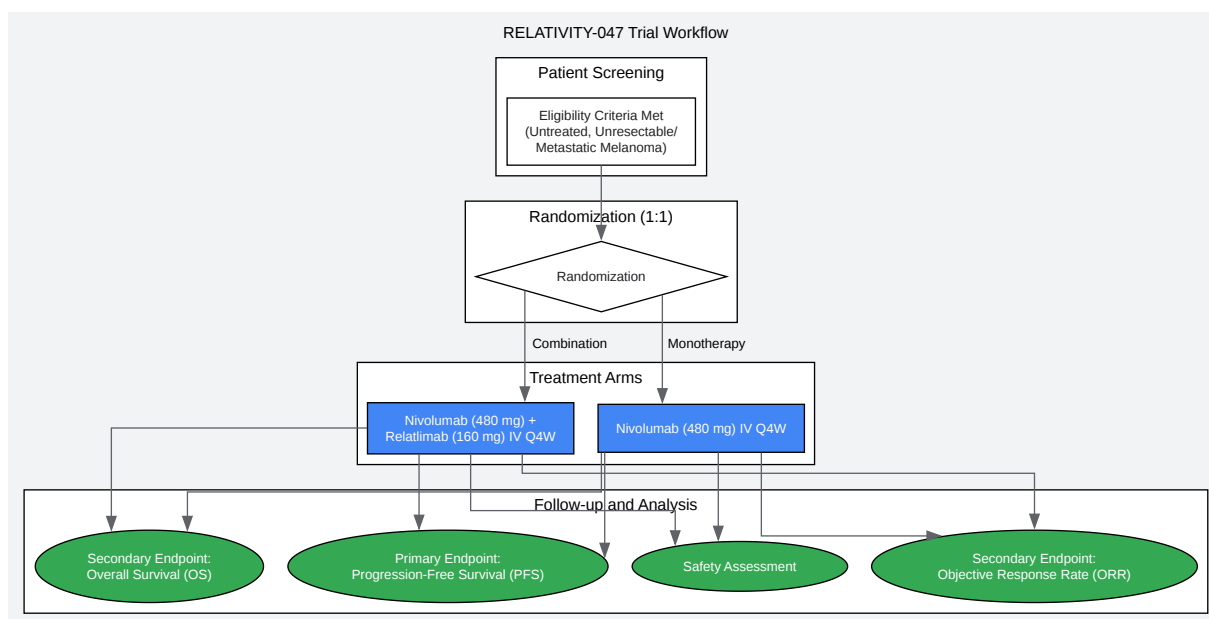
- Combination Arm: Patients received a fixed-dose combination of nivolumab 480 mg and relatlimab 160 mg intravenously every 4 weeks.

- Monotherapy Arm: Patients received nivolumab 480 mg intravenously every 4 weeks.

Endpoints

- Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).
- Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).

Experimental Workflow



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Caption: Workflow of the RELATIVITY-047 clinical trial.

Conclusion

The combination of nivolumab and relatlimab represents a significant therapeutic advance for patients with previously untreated, advanced melanoma. The dual blockade of PD-1 and LAG-3 pathways leads to superior progression-free survival and a durable overall survival benefit compared to nivolumab monotherapy. While the combination therapy is associated with a higher incidence of adverse events, the safety profile is well-characterized and manageable. The data from the RELATIVITY-047 trial support the use of this combination as a standard-of-care option for this patient population.

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